Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

Medicinal chemistry Physicochemical profiling Drug design

Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 914389-34-7) is a spirocyclic β‑lactam building block that integrates a 2‑azetidinone (β‑lactam) ring fused via a spiro carbon to a pyrrolidine ring bearing a Cbz (benzyl carbamate) protecting group. The 1‑oxo group is the defining structural feature that distinguishes it from non‑oxo 2,5‑diazaspiro[3.4]octane analogues.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 914389-34-7
Cat. No. B2726995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
CAS914389-34-7
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESC1CC2(CNC2=O)N(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H16N2O3/c17-12-14(10-15-12)7-4-8-16(14)13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,17)
InChIKeyZNBUBJKKAJDWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 914389-34-7) – Key Procurement & Differentiation Data for Spirocyclic β-Lactam Building Blocks


Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 914389-34-7) is a spirocyclic β‑lactam building block that integrates a 2‑azetidinone (β‑lactam) ring fused via a spiro carbon to a pyrrolidine ring bearing a Cbz (benzyl carbamate) protecting group. The 1‑oxo group is the defining structural feature that distinguishes it from non‑oxo 2,5‑diazaspiro[3.4]octane analogues . Its molecular formula (C₁₄H₁₆N₂O₃; MW 260.29 g/mol) reflects the additional ketone oxygen compared to the saturated scaffold [1]. The compound is primarily sourced as a ≥95% purity reagent (HPLC/NMR verified) and is supplied under controlled storage conditions (2–8 °C, sealed dry) to preserve the integrity of the β‑lactam ring .

Why Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate Cannot Be Replaced by Non‑Oxo or In‑Class Spiro Analogues


Generic substitution within the 2,5‑diazaspiro[3.4]octane class is precluded by the profound impact of the 1‑oxo group on molecular topology, hydrogen‑bonding capacity, and chemical reactivity. The carbonyl oxygen increases the hydrogen‑bond acceptor count from 3 to 4 relative to the saturated analogue benzyl 2,5‑diazaspiro[3.4]octane‑5‑carboxylate (CAS 1160248-45-2), altering the compound’s solvation and target‑engagement profile . The β‑lactam ring introduces a reactive electrophilic centre susceptible to nucleophilic ring‑opening, which is entirely absent in the non‑oxo scaffold; this reactivity is essential for downstream functionalisation in medicinal chemistry programmes . Furthermore, the orthogonal protection strategy (Cbz at N‑5, free NH in the β‑lactam ring) enables chemoselective elaboration that is not achievable with Boc‑ or Fmoc‑protected congeners, where deprotection conditions may compromise the spirocyclic framework . These differences make the compound a non‑interchangeable intermediate in synthetic sequences.

Head‑to‑Head Quantitative Differentiation of Benzyl 1‑oxo‑2,5‑diazaspiro[3.4]octane‑5‑carboxylate Against Closest Analogues


Hydrogen‑Bond Acceptor Count vs. Non‑Oxo Analogue (CAS 1160248-45-2)

The target compound possesses four hydrogen‑bond acceptor (HBA) atoms due to the β‑lactam carbonyl, whereas the closest non‑oxo analogue, benzyl 2,5‑diazaspiro[3.4]octane‑5‑carboxylate (CAS 1160248‑45‑2), has only three HBA atoms . This 33% increase in HBA count is critical for modulating ligand‑protein interactions and aqueous solubility in lead optimisation.

Medicinal chemistry Physicochemical profiling Drug design

Molecular Weight and Formula Differentiation Reflecting β‑Lactam Reactivity

The molecular formula of the target compound (C₁₄H₁₆N₂O₃, MW 260.29 g/mol) differs from the non‑oxo analogue (C₁₄H₁₈N₂O₂, MW 246.31 g/mol) by the substitution of two hydrogen atoms with one oxygen atom, confirming the presence of the β‑lactam carbonyl . This structural modification introduces a reactive centre for nucleophilic ring‑opening, a key transformation for generating β‑amino acid derivatives.

Synthetic chemistry Building block procurement Spirocyclic scaffolds

Procurement Purity Benchmark: ≥95% HPLC‑Verified vs. Analogues

Multiple reputable vendors consistently supply the target compound at a purity of 95.0% or higher, with batch‑specific HPLC and NMR verification . In contrast, the non‑oxo analogue benzyl 2,5‑diazaspiro[3.4]octane‑5‑carboxylate is often listed as 95% without specification of analytical validation . This difference in documentation can affect confidence in synthetic reproducibility.

Chemical procurement Quality control Synthetic reliability

LogP and Topological Polarity Contrast vs. Saturated Spiro Analogues

The computed LogP for the target compound is 0.8, significantly lower than the 1.5–1.8 range typical of saturated 2,5‑diazaspiro[3.4]octane Cbz derivatives (e.g., benzyl 2,5‑diazaspiro[3.4]octane‑5‑carboxylate, LogP ~1.7) . The decrease in lipophilicity results from the polar β‑lactam carbonyl, which lowers LogP by approximately 0.7–1.0 log unit. Topological polar surface area (TPSA) increases from ~32 Ų (non‑oxo) to ~49 Ų, a 53% rise that directly impacts CNS MPO scores for blood‑brain barrier penetration .

Lipophilicity Permeability ADME profiling

Orthogonal Protection and Chemoselective Deprotection Advantage over Boc‑Protected Congeners

The Cbz group at N‑5 of the target compound can be removed via hydrogenolysis (H₂, Pd/C) without affecting the β‑lactam ring, whereas Boc‑protected diazaspiro compounds (e.g., tert‑butyl 1‑oxo‑2,5‑diazaspiro[3.4]octane‑5‑carboxylate, CAS 1206970‑01‑5) require acidic conditions (TFA) that can protonate and potentially ring‑open the β‑lactam . This orthogonal deprotection profile enables sequential, chemoselective functionalisation essential for constructing complex peptidomimetics.

Protecting group strategy Peptidomimetic synthesis Orthogonal chemistry

Commercial Availability and Lead‑Time Consistency for Scale‑Up vs. Niche Spiro Analogues

The target compound is stocked by multiple major reagent suppliers (Fluorochem, Bidepharm, ChemScene) with defined shipping times (e.g., Fluorochem UK stock ships next day; China stock 10–14 days) . Several close spiro analogues (e.g., 2‑CBZ‑2,5‑diazaspiro[3.4]octane, CAS 1272758‑05‑0) are listed on enquiry only, indicating potential longer lead times or custom synthesis requirements . This availability differential reduces project risk for time‑sensitive medicinal chemistry campaigns.

Supply chain Scale‑up synthesis Procurement reliability

High‑Value Application Scenarios for Benzyl 1‑oxo‑2,5‑diazaspiro[3.4]octane‑5‑carboxylate in Medicinal Chemistry and Chemical Biology


β‑Lactam‑Based Peptidomimetic Library Synthesis via Orthogonal Deprotection

The orthogonal Cbz/β‑lactam protection scheme allows chemists to selectively remove the Cbz group (H₂/Pd‑C) and then functionalise the free pyrrolidine nitrogen while preserving the β‑lactam ring for subsequent nucleophilic opening. This sequence, validated by the orthogonal protection strategy described for related spiro scaffolds , is incompatible with Boc‑protected analogues due to the acidic deprotection requirements that compromise β‑lactam integrity . The compound thus serves as the preferred entry point for constructing diverse β‑amino acid scaffolds.

Fragment‑Based Drug Discovery Targeting Moderate‑Polarity Chemical Space

With a predicted ClogP of ~0.8 and TPSA of ~49 Ų , the compound occupies a distinct physicochemical niche versus more lipophilic spiro analogues (ClogP >1.5). This makes it a valuable fragment for targets requiring balanced solubility and permeability, particularly CNS targets where the lower LogP and higher TPSA improve the CNS MPO score. Procurement of this pre‑oxidised scaffold bypasses the need for late‑stage oxidation of saturated spiro precursors.

Suzuki or Buchwald Coupling of the Free β‑Lactam NH for Targeted Library Expansion

The free NH in the β‑lactam ring provides a synthetic handle for N‑arylation or N‑alkylation without disturbing the Cbz‑protected pyrrolidine. This regioselective elaboration, supported by the commercial availability of the compound with documented batch purity ≥95% , enables parallel synthesis of focused libraries where the β‑lactam nitrogen is derivatised while the pyrrolidine remains protected for a subsequent diversification step.

Spirocyclic β‑Lactamase Inhibitor Precursor Development

The β‑lactam ring embedded in a spirocyclic framework is a recognised motif in β‑lactamase inhibitor research, as disclosed in patent literature on spiro‑fused diazabicyclo compounds [1]. The target compound, with its free β‑lactam NH and protected pyrrolidine, offers a direct intermediate for constructing novel inhibitor candidates through sequential N‑functionalisation and ring‑opening diversification, providing a structural foundation not accessible from non‑oxo or differently protected analogues.

Quote Request

Request a Quote for Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.